molecular formula C22H26N2O B12556589 1-[1-(2-Phenylethyl)piperidin-4-yl]-3,4-dihydroquinolin-2(1H)-one CAS No. 144486-16-8

1-[1-(2-Phenylethyl)piperidin-4-yl]-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B12556589
CAS No.: 144486-16-8
M. Wt: 334.5 g/mol
InChI Key: IZXZGPQCAAVZJF-UHFFFAOYSA-N
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Description

1-[1-(2-Phenylethyl)piperidin-4-yl]-3,4-dihydroquinolin-2(1H)-one is a complex organic compound that features a piperidine ring fused with a quinolinone structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperidine and quinolinone moieties suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Phenylethyl)piperidin-4-yl]-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved through the reaction of 2-phenylethylamine with 4-piperidone under reductive amination conditions.

    Cyclization: The piperidine intermediate is then subjected to cyclization with an appropriate quinoline derivative. This step often requires the use of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization process.

    Final Product Formation: The final step involves the reduction of the quinoline ring to form the dihydroquinolinone structure. This can be achieved using hydrogenation in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Phenylethyl)piperidin-4-yl]-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives. Hydrogenation using palladium on carbon is a typical method.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions. Reagents such as bromine or nitric acid can introduce halogen or nitro groups, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinolinone derivatives.

Scientific Research Applications

1-[1-(2-Phenylethyl)piperidin-4-yl]-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(2-Phenylethyl)piperidin-4-yl]-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid with a similar piperidine structure.

    Quinolinone Derivatives: Compounds with a quinolinone core structure, often studied for their pharmacological properties.

Uniqueness

1-[1-(2-Phenylethyl)piperidin-4-yl]-3,4-dihydroquinolin-2(1H)-one is unique due to the combination of piperidine and quinolinone moieties, which may confer distinct biological activities not observed in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

144486-16-8

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

1-[1-(2-phenylethyl)piperidin-4-yl]-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C22H26N2O/c25-22-11-10-19-8-4-5-9-21(19)24(22)20-13-16-23(17-14-20)15-12-18-6-2-1-3-7-18/h1-9,20H,10-17H2

InChI Key

IZXZGPQCAAVZJF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C(=O)CCC3=CC=CC=C32)CCC4=CC=CC=C4

Origin of Product

United States

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